molecular formula C8H8N6O2 B1481617 1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid CAS No. 2098030-94-3

1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

Cat. No.: B1481617
CAS No.: 2098030-94-3
M. Wt: 220.19 g/mol
InChI Key: FLGOJISSQUYSTK-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is a heterocyclic compound that combines the structural features of imidazole and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the azido group and the carboxylic acid functionality makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-Azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel.

    Substitution: Copper(I) catalysts for click chemistry reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Triazole derivatives.

Scientific Research Applications

1-(2-Azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid depends on its specific application. In biological systems, the azido group can undergo bioorthogonal reactions, allowing for selective labeling and modification of biomolecules. The imidazo[1,2-b]pyrazole core may interact with various molecular targets, including enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Azidoethyl)-1H-imidazole-4-carboxylic acid: Similar structure but lacks the pyrazole ring.

    1-(2-Azidoethyl)-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the imidazole ring.

    1-(2-Azidoethyl)-1H-imidazo[1,2-a]pyrimidine-6-carboxylic acid: Contains a pyrimidine ring instead of a pyrazole ring.

Uniqueness

1-(2-Azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is unique due to the combination of imidazole and pyrazole rings, which provides a distinct electronic and steric environment. This uniqueness can lead to specific interactions with biological targets and distinct reactivity patterns in chemical synthesis.

Properties

IUPAC Name

1-(2-azidoethyl)imidazo[1,2-b]pyrazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6O2/c9-12-10-1-2-13-3-4-14-7(13)5-6(11-14)8(15)16/h3-5H,1-2H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGOJISSQUYSTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)O)N1CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
Reactant of Route 2
1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
Reactant of Route 3
1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
Reactant of Route 5
1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
Reactant of Route 6
1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

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